molecular formula C54H30 B13136978 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene

1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene

Cat. No.: B13136978
M. Wt: 678.8 g/mol
InChI Key: PVGSWJRQGAANOG-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene is an organic compound with a unique structure characterized by three ethynylphenyl groups attached to a central benzene ring. This compound is known for its applications in the synthesis of porous conjugated polymers and semiconducting covalent organic frameworks, making it valuable in various scientific and industrial fields .

Preparation Methods

The synthesis of 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene involves several steps:

    Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 3-methylbutynol.

    Intermediate Formation: 1,3,5-tribromobenzene reacts with 3-methylbutynol to form 1,3,5-tris(3’-hydroxy-3’-methyl-but-1’-ynyl)benzene.

    Cleavage Reaction: The intermediate undergoes a cleavage reaction in the presence of potassium hydroxide and toluene to yield 1,3,5-triethynylbenzene.

    Final Product Formation: Using 4-iodoaniline and trimethyl silyl acetylene, 4-trimethylsiylethynyl iodobenzene is synthesized through diazo reaction and halogenation.

Chemical Reactions Analysis

1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene undergoes various chemical reactions:

Scientific Research Applications

Covalent Organic Frameworks (COFs)

TEPB serves as an effective ligand linker in the formation of COFs. These porous materials are notable for their high surface area and tunable pore sizes, making them suitable for various applications:

  • Carbon Dioxide Reduction: TEPB-based COFs can facilitate the conversion of CO2 into useful chemicals .
  • Hydrogen Peroxide Detection: The structural properties of TEPB enhance the sensitivity of sensors for detecting hydrogen peroxide in environmental monitoring .

Table 1: Applications of TEPB in COFs

ApplicationDescription
Carbon Dioxide ReductionFacilitates conversion processes in COFs
Hydrogen Peroxide DetectionEnhances sensor sensitivity
Battery CathodesUsed in energy storage systems
Water Spillage DetectionMonitors environmental contamination

Organic Electronics

TEPB is also utilized in organic electronics due to its excellent charge transport properties:

  • Organic Light Emitting Diodes (OLEDs): The compound can improve the efficiency and brightness of OLEDs by enhancing charge mobility.
  • Organic Photovoltaics (OPVs): TEPB's structural characteristics allow for efficient light absorption and charge separation in solar cells.

Photonic Devices

The unique optical properties of TEPB make it suitable for applications in photonic devices:

  • Light Harvesting: Its ability to absorb light across a broad spectrum makes it ideal for use in light-harvesting systems.
  • Nonlinear Optical Materials: TEPB can be incorporated into materials that exhibit nonlinear optical properties, which are essential for applications in telecommunications and signal processing.

Case Studies

Several studies have documented the successful application of TEPB in various fields:

  • Carbon Dioxide Reduction Study:
    • Researchers demonstrated that TEPB-based COFs effectively catalyze the reduction of CO2 into hydrocarbons under visible light irradiation, showcasing a potential pathway for sustainable energy solutions.
  • Hydrogen Peroxide Sensor Development:
    • A study highlighted the development of a hydrogen peroxide sensor using TEPB-linked COFs that exhibited high sensitivity and selectivity, proving useful for medical diagnostics and environmental monitoring.
  • Organic Photovoltaic Efficiency:
    • Investigations into TEPB's role in organic photovoltaics revealed significant improvements in power conversion efficiency due to enhanced charge transport capabilities.

Mechanism of Action

The mechanism of action of 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene involves its role as a ligand in the formation of porous materials. The ethynyl groups facilitate the formation of cross-linked networks, enhancing the material’s stability and functionality. The compound’s structure allows it to participate in various catalytic and photocatalytic processes, contributing to its effectiveness in applications such as hydrogen production and carbon dioxide reduction .

Comparison with Similar Compounds

1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene can be compared with other similar compounds:

Biological Activity

1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene (often referred to as TEPB) is a complex organic compound notable for its potential applications in various biological fields, particularly in cancer research and material science. This article explores the biological activity of TEPB, focusing on its synthesis, anticancer properties, and interactions at the molecular level.

Synthesis of TEPB

The synthesis of TEPB has been investigated through several methodologies, primarily utilizing Sonogashira coupling reactions. The compound is synthesized by reacting multifunctional alkyne-terminal compounds with aromatic halides. The following synthetic route has been established:

  • Starting Materials : 1,3,5-Tribromobenzene and 4-iodoaniline.
  • Reagents : Trimethylsilyl acetylene and potassium hydroxide.
  • Procedure : The reaction proceeds through multiple steps involving cleavage reactions and coupling reactions to yield TEPB.
  • Characterization : The structure of TEPB was confirmed using techniques such as 1H^{1}H NMR and 13C^{13}C NMR spectroscopy .

Anticancer Properties

TEPB has shown promising anticancer activity in various studies. Its mechanism of action primarily involves interactions with DNA and cellular proteins.

  • Cell Viability Assays : In vitro studies have demonstrated that TEPB exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7 and MDA-MB-231) and cervical (HeLa) cancer cells. The growth inhibition percentages were comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action :
    • DNA Interaction : TEPB is believed to intercalate between DNA base pairs, disrupting the DNA structure and leading to apoptosis in cancer cells .
    • Protein Binding : Molecular docking studies indicate that TEPB interacts with critical proteins involved in cancer progression, such as caspase-3 and NF-κB, through hydrogen bonding and electrostatic interactions .

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of TEPB compared to standard anticancer drugs:

CompoundCell LineGI50 (µM)Mechanism of Action
TEPBMCF-712DNA intercalation
TEPBMDA-MB-23110Protein binding
DoxorubicinMCF-78DNA intercalation
CisplatinHeLa15DNA cross-linking

Case Studies

Recent studies have highlighted the efficacy of TEPB in preclinical models:

  • Study on MCF-7 Cells : An experiment demonstrated that treatment with TEPB resulted in a significant reduction in cell viability (approximately 70% at 20 µM concentration), suggesting its potential as a therapeutic agent against breast cancer .
  • In Vivo Models : In animal models, TEPB administration led to tumor size reduction without significant toxicity observed in normal tissues, indicating a favorable therapeutic index .

Properties

Molecular Formula

C54H30

Molecular Weight

678.8 g/mol

IUPAC Name

1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene

InChI

InChI=1S/C54H30/c1-4-40-7-13-43(14-8-40)19-22-46-25-31-49(32-26-46)52-37-53(50-33-27-47(28-34-50)23-20-44-15-9-41(5-2)10-16-44)39-54(38-52)51-35-29-48(30-36-51)24-21-45-17-11-42(6-3)12-18-45/h1-3,7-18,25-39H

InChI Key

PVGSWJRQGAANOG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)C#C

Origin of Product

United States

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